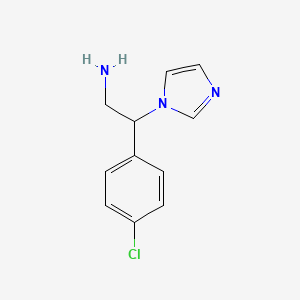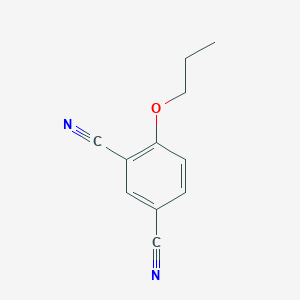
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile is an organic compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a piperidyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile typically involves the nitration of 2-chloro-4-(1-piperidyl)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparación Con Compuestos Similares
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile can be compared with other similar compounds, such as:
2-Chloro-5-nitrobenzonitrile: Lacks the piperidyl group, which may result in different chemical and biological properties.
4-(1-Piperidyl)benzonitrile:
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: A related compound with different functional groups, leading to distinct chemical behavior and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific properties and applications.
Propiedades
Fórmula molecular |
C12H12ClN3O2 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
2-chloro-5-nitro-4-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H12ClN3O2/c13-10-7-11(15-4-2-1-3-5-15)12(16(17)18)6-9(10)8-14/h6-7H,1-5H2 |
Clave InChI |
UGGUBBPBPDHPNT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(C(=C2)Cl)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12095616.png)




![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)





